2-(4-bromo-3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound, in particular, is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is fused to an isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the bromination of 3-methylphenyl derivatives followed by nitration and subsequent cyclization to form the isoindole core. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Cyclization: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-(4-AMINO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the isoindole core can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-3-METHYLPHENYL)METHANOL
- Methyl 4-bromo-3-methylbenzoate
- (4-Bromo-3-methylphenyl)(methyl)sulphane
Uniqueness
2-(4-BROMO-3-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its structural features, including the bromine atom, nitro group, and isoindole core. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H9BrN2O4 |
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Molecular Weight |
361.15 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrN2O4/c1-8-7-9(5-6-11(8)16)17-14(19)10-3-2-4-12(18(21)22)13(10)15(17)20/h2-7H,1H3 |
InChI Key |
WUUOOPGFBRSJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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